2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
Overview
Description
2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine is a synthetic organic compound that belongs to the class of oxadiazines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups often imparts unique chemical and physical properties to the compound, making it of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a piperidine derivative with a trifluoromethyl-substituted hydrazine and an appropriate carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of equipment, reaction conditions, and purification methods would be optimized to ensure high efficiency, safety, and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography might be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The trifluoromethyl groups or other substituents might be replaced by different functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The choice of solvent, temperature, and reaction time would depend on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in various functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-piperidin-1-yl-1,3,5-oxadiazine: Lacks the trifluoromethyl groups, which might result in different chemical and physical properties.
4,4-Bis(trifluoromethyl)-1,3,5-oxadiazine: Lacks the piperidin-1-yl and ethyl groups, potentially affecting its reactivity and applications.
Uniqueness
The presence of both piperidin-1-yl and trifluoromethyl groups in 2-Ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine makes it unique compared to other oxadiazines. These groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds might not be able to fulfill.
Properties
IUPAC Name |
2-ethyl-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F6N3O/c1-2-8-19-10(11(13,14)15,12(16,17)18)20-9(22-8)21-6-4-3-5-7-21/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGBJNKYFKYUNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N=C(O1)N2CCCCC2)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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